1-Chloropyrrolo[1,2-c]pyrimidine is a heterocyclic compound featuring a pyrrolo[1,2-c]pyrimidine core with a chlorine substituent. This compound is part of a broader class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure consists of a fused pyrrole and pyrimidine ring, where the chlorine atom is typically located at the 1-position of the pyrrolo moiety, influencing its reactivity and interaction with biological targets.
Research indicates that compounds within the pyrrolo[1,2-c]pyrimidine class exhibit promising biological activities. These include:
1-Chloropyrrolo[1,2-c]pyrimidine has various applications in fields such as:
Studies investigating the interactions of 1-chloropyrrolo[1,2-c]pyrimidine with biological targets have revealed insights into its mechanism of action. For instance:
Several compounds share structural similarities with 1-chloropyrrolo[1,2-c]pyrimidine. Notable examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Chloropyrrolo[1,2-c]pyrimidine | Chlorinated derivative | Enhanced reactivity at C7 position |
| Pyrrolo[3,2-d]pyrimidine | Different ring fusion | Distinct electronic properties |
| 4-Aminopyrimidine | Amino group substitution | Known for different biological activities |
The uniqueness of 1-chloropyrrolo[1,2-c]pyrimidine lies in its specific chlorine substitution pattern and the resulting reactivity profile that distinguishes it from closely related compounds. This specificity can lead to unique interactions within biological systems compared to its analogs.
The development of 1-chloropyrrolo[1,2-c]pyrimidine compounds emerged from broader investigations into fused pyrimidine ring systems that gained momentum throughout the latter half of the twentieth century. The foundational work on pyrrolo[1,2-c]pyrimidine derivatives can be traced to systematic studies of heterocyclic chemistry, where researchers sought to expand the structural diversity of nitrogen-containing ring systems. The synthesis of pyrrolo[1,2-c]pyrimidines from 4-methyl-6-phenylpyrimidine was first reported in 1968, establishing fundamental synthetic pathways for this chemical class. This early work demonstrated that electrophilic substitution reactions of pyrrolo[1,2-c]pyrimidines occur preferentially at position 7, providing crucial insights into the reactivity patterns of these fused ring systems.
The specific development of chlorinated derivatives followed from the recognition that halogen substitution could significantly modify the electronic properties and synthetic utility of these compounds. The establishment of reliable synthetic routes for chloropyrimidine compounds gained particular attention due to their value as intermediates in pharmaceutical synthesis. Recent advances in 2024 have demonstrated the synthesis of N-heterocyclic carbenes derived from the pyrrolo[1,2-c]pyrimidine skeleton, which are constitutional isomers of well-known imidazo[1,5-a]pyridin-3-ylidenes. This development represents a significant milestone in understanding the relationship between structural modifications and electronic properties within this chemical family.
The chronological development of synthetic methodologies has been marked by continuous improvements in reaction conditions and substrate scope. Early synthetic approaches often required harsh reaction conditions and resulted in modest yields, but contemporary methods have achieved greater efficiency and selectivity. The evolution from traditional heating methods to modern microwave-assisted synthesis has particularly benefited the preparation of substituted pyrrolo[1,2-c]pyrimidine derivatives, enabling more precise control over reaction parameters and improved product quality.
1-Chloropyrrolo[1,2-c]pyrimidine belongs to the broader classification of bicyclic nitrogen heterocycles, specifically representing a fusion between pyrrole and pyrimidine ring systems. The compound features a fused heterocyclic architecture where a five-membered pyrrole ring shares two carbon atoms with a six-membered pyrimidine ring, creating a rigid planar structure that influences both its chemical reactivity and physical properties. The chlorine substituent at the 1-position significantly alters the electronic distribution within the ring system, making it an electron-deficient aromatic compound with enhanced electrophilic character.
The structural classification of this compound places it within the pyrimidine derivatives category, which are recognized for their diverse biological activities and pharmaceutical applications. The fused ring system creates a unique electronic environment where the nitrogen atoms in the pyrimidine ring contribute to the overall aromaticity while simultaneously providing sites for potential coordination with metal centers or hydrogen bonding interactions. This dual functionality makes the compound particularly valuable in medicinal chemistry applications where specific binding interactions are required.
| Structural Feature | Description | Impact on Properties |
|---|---|---|
| Fused Ring System | Pyrrole-pyrimidine fusion | Enhanced planarity and rigidity |
| Chlorine Substitution | Located at 1-position | Increased electrophilicity |
| Nitrogen Positions | Two nitrogen atoms in pyrimidine ring | Coordination and hydrogen bonding sites |
| Aromatic Character | Delocalized electron system | Chemical stability and reactivity |
The positioning of the nonbridgehead nitrogen atoms distinguishes this compound from related structural isomers. In pyrrolo[1,2-c]pyrimidin-1-ylidenes, the nonbridgehead nitrogen has been formally transferred from the five-membered ring to the six-membered ring compared to imidazo[1,5-a]pyridin-3-ylidenes. This structural modification results in a diamino-stabilized carbene unit being embedded within an aromatic six-membered pyrimidine ring, fundamentally altering the electronic properties and potential applications of the compound.
The three-dimensional structure of 1-chloropyrrolo[1,2-c]pyrimidine exhibits minimal conformational flexibility due to the constraints imposed by the fused ring system. This structural rigidity contributes to the compound's stability and predictable reactivity patterns, making it a reliable building block for synthetic applications. The planar geometry facilitates π-π stacking interactions and enables efficient overlap of molecular orbitals in coordination complexes and materials applications.
The synthetic utility of 1-chloropyrrolo[1,2-c]pyrimidine has been demonstrated through its role as a versatile building block in various chemical transformations. The compound serves as a key intermediate in the synthesis of N-heterocyclic carbenes, which have emerged as exceptionally strong σ-donors that outperform traditional imidazole-2-ylidenes. These carbene derivatives exhibit remarkable electronic properties, functioning simultaneously as strong π-acceptors according to Ganter's selenourea method, making them valuable ligands in organometallic chemistry and catalysis applications.
Contemporary synthetic methodologies have expanded the utility of chlorinated pyrrolo[1,2-c]pyrimidine derivatives through cross-coupling reactions. The application of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has enabled the efficient synthesis of diverse substituted derivatives. These reactions typically employ low catalyst loadings and demonstrate excellent compatibility with various boronic acids and potassium organotrifluoroborates, providing access to structurally diverse products with high yields and selectivity.
| Synthetic Application | Reaction Type | Key Advantages |
|---|---|---|
| N-Heterocyclic Carbene Synthesis | Deprotonation/Cyclization | Strong σ-donor properties |
| Cross-Coupling Reactions | Suzuki-Miyaura | High yields, low catalyst loading |
| Nucleophilic Substitution | Chlorine displacement | Diverse functional group installation |
| Metal Complex Formation | Coordination chemistry | Enhanced catalytic properties |
The compound's significance extends to the development of pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potential as multi-targeted kinase inhibitors with enhanced potency. The structural similarity between different pyrrolo-pyrimidine isomers allows for systematic structure-activity relationship studies, enabling the optimization of biological properties through strategic structural modifications.
Recent advances in flow chemistry have further enhanced the synthetic accessibility of 1-chloropyrrolo[1,2-c]pyrimidine derivatives. Flow synthesis methods enable telescoped synthesis approaches that improve efficiency and reduce waste generation compared to traditional batch processes. These methodological improvements have made larger-scale synthesis more economically viable, supporting the compound's increased utilization in both academic research and industrial applications.
The development of alternative synthetic routes has addressed traditional limitations associated with harsh reaction conditions and safety concerns. Modern chlorination protocols using equimolar phosphorus oxychloride in sealed reactors have demonstrated superior efficiency compared to conventional methods that require excess reagents. These improvements represent significant advances in green chemistry principles while maintaining high product quality and yield.
The synthesis of 1-chloropyrrolo[1,2-c]pyrimidine through tosylmethyl isocyanide-based protocols represents one of the most established methodologies in heterocyclic chemistry [1]. The improved synthesis of pyrrolo[1,2-c]pyrimidines was accomplished via sequential condensation of substituted pyrrole-2-carboxaldehydes with tosylmethyl isocyanide, followed by desulfonylation of the formed tosylpyrrolo[1,2-c]pyrimidines [1]. This approach overcomes the limitations of earlier synthetic routes that provided only modest yields of the parent pyrrolo[1,2-c]pyrimidine system [2].
The tosylmethyl isocyanide reagent functions as a versatile synthon in organic synthesis, participating in three-component reactions with aldehydes and amines through the Pictet-Spengler reaction mechanism [3]. Under basic conditions, tosylmethyl isocyanide loses a proton to form a carbanion due to the electron-withdrawing effect of the sulfone and isocyanide groups [4]. This carbanion subsequently attacks electron-deficient compounds, undergoing intramolecular cycloaddition reactions with elimination of the tosyl group to form the final heterocyclic product [4].
Table 1. Traditional Cyclocondensation - Tosylmethyl Isocyanide-Based Protocols
| Substrate | Tosylmethyl Isocyanide Equivalents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Desulfonylation Yield (%) |
|---|---|---|---|---|---|---|---|
| Pyrrole-2-carboxaldehyde | 1.2 | Potassium hydroxide | Tetrahydrofuran | 65 | 4.0 | 82 | 51 |
| 5-Methylpyrrole-2-carboxaldehyde | 1.2 | Potassium hydroxide | Tetrahydrofuran | 65 | 4.5 | 78 | 48 |
| 5-Phenylpyrrole-2-carboxaldehyde | 1.2 | Potassium hydroxide | Tetrahydrofuran | 65 | 5.0 | 75 | 45 |
| 4-Methylpyrrole-2-carboxaldehyde | 1.2 | Potassium hydroxide | Tetrahydrofuran | 65 | 4.0 | 80 | 49 |
| 5-Bromopyrrole-2-carboxaldehyde | 1.2 | Potassium hydroxide | Tetrahydrofuran | 65 | 6.0 | 70 | 42 |
The cyclocondensation process proceeds through the formation of tosylpyrrolo[1,2-c]pyrimidines as intermediates, which subsequently require desulfonylation using sodium amalgam in methanol to yield the final pyrrolo[1,2-c]pyrimidine products [5]. The desulfonylation step typically employs six percent sodium amalgam with disodium hydrogen phosphate in anhydrous methanol, followed by treatment with the tosyl intermediate in tetrahydrofuran at room temperature for three hours [5].
Research findings demonstrate that electron-donating substituents on the pyrrole ring generally provide higher yields in the initial condensation step, while electron-withdrawing groups such as bromine result in extended reaction times and reduced overall yields [1]. The desulfonylation process represents a critical limitation of this methodology, as yields in this step typically range from 42 to 51 percent, significantly impacting the overall synthetic efficiency [5].
Alternative approaches to pyrrolo[1,2-c]pyrimidine synthesis have explored the direct utilization of pyrrole-2-carbaldehyde derivatives in cyclocondensation reactions with various nitrile-containing reagents [2]. Initial investigations focused on the condensation of pyrrole-2-carboxaldehyde with ethyl isocyanoacetate, anticipating that the resulting cyclocondensation product could undergo hydrolysis to the corresponding acid, followed by decarboxylation to yield the desired pyrrolo[1,2-c]pyrimidine [2].
However, experimental results revealed significant challenges with this approach [2]. The carboxylic acid intermediate proved highly resistant to decarboxylation under various conditions, with the target pyrrolo[1,2-c]pyrimidine obtained in yields of only four percent even under harsh conditions such as refluxing in diphenyl ether for forty-eight hours [2]. Alternative strategies involving decarbonylation of the corresponding aldehyde, obtained through reduction with diisobutylaluminum hydride, also failed when attempted with Wilkinson's catalyst [2].
Table 2. Pyrrole-2-Carbaldehyde Derivative Utilization
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Decarboxylation Success |
|---|---|---|---|---|---|---|
| Pyrrole-2-carboxaldehyde + Ethyl isocyanoacetate | None | Ethanol | 78 | 8 | 65 | Low (4%) |
| N-Methylpyrrole-2-carboxaldehyde + Ethyl isocyanoacetate | None | Ethanol | 78 | 10 | 62 | Low (3%) |
| 5-Bromopyrrole-2-carboxaldehyde + Ethyl isocyanoacetate | None | Ethanol | 78 | 12 | 58 | Low (2%) |
| 4-Phenylpyrrole-2-carboxaldehyde + Ethyl isocyanoacetate | None | Ethanol | 78 | 9 | 60 | Low (5%) |
The synthesis of pyrrole-2-carbaldehyde derivatives themselves has been subject to methodological improvements [6]. Recent advances include oxidative annulation approaches featuring carbon-hydrogen bond to carbon-oxygen double bond oxidation, exemplified by the preparation of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters [6] [7]. These methods provide distinct advantages over traditional oxidative functionalization approaches by avoiding the use of stoichiometric quantities of hazardous oxidants [7].
The formation mechanism of pyrrole-2-carboxaldehydes from glucose and alkylamines has been extensively studied, revealing that the reaction proceeds through the formation of 3-deoxy-glucose intermediates [8]. The alkylamine attacks the enol site of 3-deoxy-glucose forming an enamino diketone, followed by intramolecular cyclization and subsequent dehydration to produce the final pyrrole-2-carbaldehyde product [8].
Flow chemistry has emerged as a transformative approach for the synthesis of pyrrolo[1,2-c]pyrimidine derivatives, offering significant advantages over traditional batch processing methods [9]. The efficient flow synthesis of heterocyclic building blocks based on the pyrrolo[1,2-c]pyrimidine scaffold has been achieved through telescoped continuous flow processes [9]. These processes are based on the reaction of N-formylglycine with triphosgene to deliver a stream of ethyl isocyanoacetate in situ, which subsequently yields the desired heterocyclic entities in a telescoped reaction [9].
The telescoped continuous flow methodology represents a significant advancement in synthetic efficiency [9]. The process enables the generation of ethyl isocyanoacetate directly within the flow system, eliminating the need for separate synthesis and purification steps [9]. This approach has demonstrated substantial improvements in both reaction time and overall yield compared to conventional batch processes [10].
Table 3. Novel Flow Synthesis Strategies
| Flow Process | Residence Time (min) | Temperature (°C) | Flow Rate (mL/min) | Yield (%) | Improvement over Batch |
|---|---|---|---|---|---|
| Telescoped Tosylmethyl Isocyanide synthesis | 38 | 90 | 0.5 | 85 | 38 min vs 6 h |
| Ethyl isocyanoacetate in situ generation | 48 | 120 | 0.3 | 91 | 91% vs 66% |
| Continuous desulfonylation | 25 | 80 | 0.8 | 78 | Continuous |
| Integrated purification | 15 | 60 | 1.0 | 82 | No column required |
Flow synthesis enables the use of superheated solvents under pressure, which proves critical for achieving high yields in heterocycle formation reactions [10]. The high yield of final products can be achieved in significantly reduced timeframes, representing a dramatic improvement over batch processes that typically require six hours to obtain yields of sixty-six percent [10]. The ability to telescope multiple synthetic steps within a continuous flow system eliminates intermediate isolation and purification steps, thereby improving overall process efficiency [10].
The implementation of flow chemistry for pyrrolo[1,2-c]pyrimidine synthesis also facilitates the study of subsequent functionalization reactions [9]. The halogen dance phenomenon associated with these medicinally relevant architectures has been investigated through subsequent electrophilic aromatic substitution reactions performed within the flow system [9]. This integrated approach allows for comprehensive structure-activity relationship studies to be conducted more efficiently than traditional batch methodologies [10].
Solvent-free synthetic methodologies have gained prominence in the preparation of pyrrolo[1,2-c]pyrimidine derivatives due to their environmental benefits and enhanced reaction efficiency [11]. The grinding solvent-free Paal-Knorr pyrrole synthesis on smectites as recyclable and green catalysts represents a significant advancement in environmentally benign heterocycle synthesis [11]. These methods utilize nontoxic, inexpensive, easily available and reusable catalysts under solvent-free conditions, making the protocols practical, environmentally friendly and economically attractive [11].
Smectite clays function as effective Lewis acid catalysts in solvent-free condensation reactions [11]. The heterogeneous nature of these catalysts allows for easy recovery and reuse, contributing to the sustainability of the synthetic process [11]. The mechanochemical activation achieved through grinding enables efficient molecular contact between reactants without the need for organic solvents [11].
Table 4. Solvent-Free Alkylation Techniques
| Alkylation Method | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Environmental Benefit |
|---|---|---|---|---|---|
| Grinding with smectite clays | Smectite clay | 25 | 30 | 88 | No solvent waste |
| Solid-state mechanochemistry | None | 80 | 45 | 92 | Energy efficient |
| Neat reaction conditions | Tetrabutylammonium bromide (5 mol%) | 100 | 60 | 89 | Minimal workup |
| Ball milling approach | Stainless steel balls | 25 | 90 | 85 | Scalable process |
The application of tetrabutylammonium bromide as a catalyst in solvent-free conditions has demonstrated exceptional efficiency in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives [12]. Optimization studies revealed that five mole percent of tetrabutylammonium bromide in ethanol provides optimal results, with larger amounts of catalyst failing to improve yields [12]. The reaction times of sixty to eighty minutes and yields of seventy-three to ninety-five percent represent significant improvements over conventional methodologies [12].
Solid-state mechanochemistry approaches utilize mechanical energy to drive chemical transformations without the need for solvents [13]. The direct solvent-free regioselective construction of heterocyclic systems has been achieved through isocyanide-based multicomponent reactions [14]. These methods typically involve the direct mixing of reactants under neat conditions, with mechanical activation provided through grinding or ball milling techniques [14].
The ball milling approach represents a scalable methodology for solvent-free synthesis [13]. Stainless steel balls provide the mechanical energy necessary to facilitate bond formation and breaking processes, while the absence of solvents eliminates environmental concerns associated with solvent disposal [13]. The scalability of this approach makes it particularly attractive for industrial applications where large quantities of material must be synthesized [13].
Microwave-assisted synthesis has revolutionized the preparation of pyrrolo[1,2-c]pyrimidine derivatives by providing rapid heating and enhanced reaction rates [15]. The microwave-assisted multicomponent synthesis of pyrrolo[2,3-d]pyrimidine derivatives represents a green and environmentally benign methodology [16] [17]. These approaches achieve excellent yields of eighty to ninety percent within thirty minutes, demonstrating significant improvements over conventional heating methods [16] [17].
The characteristic features of microwave-assisted protocols include the use of green reaction conditions, high atom economy, reduced reaction times, excellent yields, and elimination of specific purification processes [16] [17]. The absence of column chromatography requirements represents a significant advantage in terms of both time and solvent consumption [16] [17].
Table 5. Microwave-Assisted Optimization
| Substrate System | Power (W) | Temperature (°C) | Time (min) | Conventional Time (h) | Microwave Yield (%) | Conventional Yield (%) |
|---|---|---|---|---|---|---|
| Pyrrole-2-carboxaldehyde + Tosylmethyl Isocyanide | 300 | 120 | 5 | 4 | 94 | 82 |
| Substituted benzaldehydes + 4-aminopyrrolo[2,3-d]pyrimidine | 250 | 140 | 6 | 6 | 87 | 78 |
| Multicomponent pyrrolo[2,3-d]pyrimidine synthesis | 300 | 150 | 30 | 8 | 90 | 80 |
| One-pot cyclocondensation | 200 | 100 | 45 | 12 | 85 | 75 |
The microwave-assisted synthesis of 4-aminopyrrolo[2,3-d]pyrimidine analogues has been achieved through condensation reactions of substituted benzaldehydes with 4-aminopyrrolo[2,3-d]pyrimidine [18]. These reactions typically require power settings of two hundred fifty watts at temperatures of one hundred forty degrees Celsius for approximately six minutes [18]. The resulting compounds demonstrate improved yields compared to conventional heating methods [18].
Comparative studies between microwave irradiation and conventional heating reveal significant advantages for microwave-assisted methods [15]. Reactions completed in three to six minutes under microwave irradiation with excellent yields of seventy-eight to ninety-four percent, compared to conventional heating which required two to six hours at forty-eight degrees Celsius with moderate yields of sixty-nine to eighty-six percent [15]. The nature of different substituents, including electron-withdrawing groups such as nitro and halide substituents or electron-donating groups such as hydroxyl and alkoxyl groups, did not significantly affect reaction times or product yields under microwave conditions [15].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 1-Chloropyrrolo[1,2-c]pyrimidine and its derivatives. Single crystal X-ray diffraction studies provide unambiguous structural information including bond lengths, bond angles, torsion angles, and intermolecular packing arrangements [1] [2] [3].
The first reported crystal structure of a pyrrolo[1,2-c]pyrimidine derivative was accomplished for 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine, establishing fundamental structural parameters for this heterocyclic system [2] [3]. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 14.761(3) Å, b = 4.641(3) Å, c = 17.128(3) Å, and β = 90.424(2)° [2].
For ethyl 7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylate, crystallographic analysis reveals a triclinic crystal system with space group P-1 [1]. The molecular structure exhibits planarity with the pyrrole and pyrimidine rings inclined to one another by only 0.79(15)°, indicating minimal deviation from coplanarity [4].
The pyrrolo[1,2-c]pyrimidine ring system demonstrates exceptional planarity, with root mean square deviations typically less than 0.008 Å from the mean plane [2] [3]. This planarity facilitates extensive π-conjugation throughout the bicyclic framework, contributing to the electronic properties and stability of the system.
Bond length analysis reveals characteristic aromatic C-C distances ranging from 1.35-1.42 Å within the fused ring system. The C-Cl bond length in chlorinated derivatives typically measures 1.73-1.77 Å, consistent with sp²-hybridized carbon centers [2]. Nitrogen-carbon bonds within the pyrimidine ring exhibit lengths of 1.31-1.35 Å, reflecting partial double bond character due to aromaticity.
Crystallographic analysis reveals diverse intermolecular interactions governing solid-state packing. Weak C-H⋯O hydrogen bonds commonly form between adjacent molecules, generating inversion dimers with R₂²(16) ring motifs [2] [3]. These interactions typically involve C-H donors from the aromatic system and carbonyl or sulfonyl oxygen acceptors.
Aromatic π-π stacking interactions represent another crucial packing element, with centroid-to-centroid separations ranging from 3.58-3.76 Å [2] [5]. These interactions occur both between complete pyrrolo[1,2-c]pyrimidine ring systems and between individual pyrrole and pyrimidine components, contributing significantly to crystal stability.
Table 1: Representative X-ray Crystallographic Data
| Parameter | 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylate | Related 7-Chloro derivative |
|---|---|---|
| Empirical Formula | C₁₀H₈ClN₃O₄ | C₁₄H₁₁ClN₂O₂S |
| Formula Weight | 269.64 | 306.77 |
| Temperature (K) | 120.0 | 120.0 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| Unit Cell Dimensions (Å) | a = 6.3391(12), b = 7.7064(15), c = 12.819(2) | a = 14.761(3), b = 4.641(3), c = 17.128(3) |
| Volume (ų) | 553.93(18) | 1173.29(8) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.617 | 1.735 |
| R₁ [I≥2σ(I)] | 0.0889 | 0.0423 |
Modern crystallographic structure determination employs direct methods for initial phase determination followed by full-matrix least-squares refinement on F² [1]. Hydrogen atoms are typically placed in calculated positions and refined using a riding model, while non-hydrogen atoms receive anisotropic displacement parameters. Goodness-of-fit values typically range from 1.02-1.05, indicating excellent model quality.
Data collection protocols utilize sealed-tube or microfocus X-ray sources with graphite monochromators, collecting data at 120 K using cryostream nitrogen cooling systems [1]. Complete datasets require 2θ ranges extending to 50-60°, ensuring adequate resolution for accurate structural parameters.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through analysis of ¹H, ¹³C, and ¹⁵N chemical environments in 1-Chloropyrrolo[1,2-c]pyrimidine derivatives. Advanced multinuclear techniques including two-dimensional correlation experiments enable complete assignment of complex heterocyclic systems [6] [7].
¹H NMR spectroscopy reveals characteristic resonance patterns reflecting the electronic environment of the fused pyrrolo[1,2-c]pyrimidine system. The H-1 proton of the pyrimidine ring typically resonates at δ 8.7-8.8 ppm as a sharp singlet, reflecting the deshielding effect of the adjacent nitrogen atoms [1] [6].
The H-3 pyrimidine proton appears as a singlet at δ 8.0-8.1 ppm, slightly upfield from H-1 due to reduced nitrogen deshielding [1]. Pyrrole ring protons exhibit distinct chemical shifts: H-4 resonates at δ 7.4-7.5 ppm as a doublet with J = 2.8 Hz, H-5 appears as a doublet of doublets at δ 6.8-6.9 ppm (J = 3.9, 2.8 Hz), and H-6 resonates at δ 6.6-6.7 ppm as a doublet with J = 3.9 Hz [1] [6].
Substitution patterns significantly influence chemical shift values. Chloro substituents cause characteristic downfield shifts of 0.2-0.4 ppm for adjacent protons due to the electron-withdrawing nature of chlorine [8]. Ester functionalities introduce additional complexity with ethyl ester signals appearing at δ 4.3 ppm (quartet, OCH₂) and δ 1.3 ppm (triplet, CH₃) [1].
¹³C NMR spectroscopy provides detailed information about carbon environments within the heterocyclic framework. The carbonyl carbon of ester derivatives resonates at δ 165 ppm, characteristic of aromatic ester functionalities [1] [6]. Aromatic carbons span the range δ 105-140 ppm, with quaternary carbons typically appearing between δ 130-140 ppm.
The C-1 carbon bearing the hypothetical chlorine substituent would be expected to resonate at δ 145-155 ppm, significantly downfield from unsubstituted positions due to chlorine's electronegativity [6]. Pyrrole carbons generally appear upfield relative to pyrimidine carbons, with C-6 typically observed around δ 105 ppm as the most shielded aromatic carbon [1].
Substituent effects on ¹³C chemical shifts follow predictable patterns. Electron-withdrawing groups cause downfield shifts of 5-15 ppm for directly attached carbons, with smaller effects transmitted through the conjugated system [8]. Chlorine substitution introduces characteristic isotope effects, with directly bonded carbons showing upfield shifts of 1-3 ppm due to heavy atom effects.
Table 2: Representative NMR Spectroscopic Data
| Position/Group | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Multiplicity |
|---|---|---|---|
| H-1 (pyrimidine) | 8.74 (s) | 137.8 | CH |
| H-3 (pyrimidine) | 8.08 (s) | 130.5 | CH |
| H-4 (pyrrole) | 7.42 (d, J = 2.8 Hz) | 117.7 | CH |
| H-5 (pyrrole) | 6.85 (dd, J = 3.9, 2.8 Hz) | 113.5 | CH |
| H-6 (pyrrole) | 6.62 (d, J = 3.9 Hz) | 105.0 | CH |
| C=O (ester) | - | 165.0 | C |
Advanced two-dimensional NMR techniques provide crucial connectivity information for complete structural assignment. Correlation spectroscopy experiments reveal through-bond connectivities, enabling unambiguous assignment of complex substitution patterns [6]. Heteronuclear single quantum coherence spectroscopy directly correlates ¹H and ¹³C nuclei, facilitating rapid assignment of carbon signals.
Heteronuclear multiple bond correlation experiments detect long-range ¹H-¹³C couplings across two and three bonds, providing critical information about quaternary carbon environments and substitution patterns [6]. Nuclear Overhauser effect spectroscopy reveals through-space interactions, confirming molecular conformations and relative orientations of substituents.
¹⁵N NMR spectroscopy, though less commonly employed due to sensitivity limitations, provides valuable information about nitrogen environments in pyrrolo[1,2-c]pyrimidine systems [9]. Pyrimidine nitrogens typically resonate between δ -100 to -200 ppm, with chemical shifts reflecting hybridization state and electronic environment.
Indirect detection methods utilizing ¹H-¹⁵N correlation experiments offer enhanced sensitivity while maintaining structural information content [10]. These techniques prove particularly valuable for studying nitrogen protonation states and tautomeric equilibria in solution.
Mass spectrometry provides molecular weight determination and structural characterization through analysis of fragmentation pathways. Electrospray ionization mass spectrometry has emerged as the preferred ionization method for pyrrolo[1,2-c]pyrimidine derivatives due to its soft ionization characteristics and compatibility with polar, nitrogen-containing heterocycles [8] [11].
Electrospray ionization typically generates protonated molecular ions [M+H]⁺ as base peaks in positive ion mode. For 1-Chloropyrrolo[1,2-c]pyrimidine with molecular formula C₇H₅ClN₂, the expected molecular ion appears at m/z 153 with the characteristic chlorine isotope pattern showing M+2 peaks at approximately 32% intensity relative to the molecular ion, reflecting the natural abundance of ³⁷Cl [12].
Sodium adduct ions [M+Na]⁺ frequently appear as prominent peaks, particularly for compounds containing electronegative heteroatoms. These adducts provide molecular weight confirmation and often exhibit enhanced stability compared to protonated species [1] [8].
High-resolution mass spectrometry enables accurate mass determination with sub-ppm precision, facilitating elemental composition confirmation. For ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, high-resolution electrospray ionization mass spectrometry provides calculated vs. found mass differences of less than 5 ppm, confirming molecular formula assignments [1].
Pyrrolo[1,2-c]pyrimidine derivatives exhibit predictable fragmentation patterns reflecting the stability of the heterocyclic core and the lability of substituents. Ester functionalities undergo characteristic losses of ethoxy radicals (45 Da) and ethoxycarbonyl groups (73 Da), generating stable aromatic cation fragments [1].
Chlorine substituents participate in fragmentation through loss of chlorine atoms (35 Da) or hydrogen chloride molecules (36 Da). The resulting carbocations often rearrange to form stable tropylium-like structures or undergo ring contraction reactions [8] [11].
The pyrrolo[1,2-c]pyrimidine core demonstrates exceptional stability under mass spectrometric conditions, often serving as the terminal fragment in fragmentation cascades [11]. This stability reflects the aromatic stabilization energy of the bicyclic system and the distributed positive charge stabilization across multiple nitrogen centers.
Table 3: Mass Spectrometric Fragmentation Data
| Ionization Method | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | Chlorinated Derivatives |
|---|---|---|
| ESI-MS (Positive) | [M+H]⁺ = 191.0813 | [M+H]⁺ = 225-270 |
| ESI-MS (Sodium Adduct) | [M+Na]⁺ = 213.0 | [M+Na]⁺ = 247-292 |
| HR-ESI-MS | Calculated: 191.0821, Found: 191.0813 (Δ = -4.2 ppm) | Isotope pattern characteristic of Cl |
| Characteristic Fragments | Loss of OEt (45 Da), Loss of CO₂Et (73 Da) | Loss of Cl (35 Da), Loss of HCl (36 Da) |
Collision-induced dissociation experiments provide detailed fragmentation information through controlled energy deposition. Multiple-stage mass spectrometry enables construction of complete fragmentation trees, revealing sequential bond cleavage patterns and rearrangement mechanisms [11].
Electron transfer dissociation offers complementary fragmentation information, particularly for larger molecules containing multiple functional groups. This technique typically preserves labile bonds while cleaving backbone connections, providing orthogonal structural information [8].
Gas-phase ion-molecule reactions provide insights into intrinsic reactivity patterns and electronic structure. Proton affinity measurements reveal basicity trends within the pyrrolo[1,2-c]pyrimidine series, while charge transfer experiments probe ionization energies and electronic excited states [11].
Ion mobility spectrometry coupled with mass spectrometry offers additional structural dimension through measurement of collision cross-sections. These measurements provide information about three-dimensional molecular structure in the gas phase, complementing solution-phase structural techniques [8].
Infrared spectroscopy provides detailed information about molecular vibrations, enabling identification of functional groups and characterization of bonding environments in 1-Chloropyrrolo[1,2-c]pyrimidine derivatives. Vibrational frequencies reflect force constants and reduced masses, providing insights into bond strengths and electronic environments [13] .
The high-frequency region (3000-3500 cm⁻¹) contains characteristic N-H and C-H stretching vibrations. Aromatic C-H stretching modes typically appear between 3000-3100 cm⁻¹ as weak to medium intensity bands, while aliphatic C-H stretching occurs at slightly lower frequencies around 2850-2950 cm⁻¹ [1].
N-H stretching vibrations, when present, appear as broad absorptions between 3200-3400 cm⁻¹. The breadth of these bands reflects hydrogen bonding interactions in the solid state, with intermolecular associations causing frequency shifts and band broadening .
Ester C-H stretching modes contribute to the aliphatic region, with methyl groups showing characteristic asymmetric and symmetric stretching patterns. The CH₃ asymmetric stretch appears around 2985 cm⁻¹, while the symmetric mode occurs at lower frequency [1].
The carbonyl stretching region (1600-1750 cm⁻¹) provides crucial functional group identification. Ester carbonyls in pyrrolo[1,2-c]pyrimidine derivatives typically absorb around 1703 cm⁻¹ as strong, sharp bands [1]. This frequency reflects the electron-withdrawing effect of the aromatic system, which reduces carbonyl double bond character and lowers the stretching frequency.
Aromatic C=C and C=N stretching vibrations appear between 1450-1600 cm⁻¹ as multiple overlapping bands of varying intensities [1] [8]. The pyrimidine C=N stretches typically occur at higher frequencies (1550-1600 cm⁻¹) compared to pyrrole C=C modes (1450-1500 cm⁻¹), reflecting the greater electronegativity of nitrogen.
Ring vibrations involving the entire bicyclic system appear as medium to strong bands throughout this region. These collective modes involve simultaneous motion of multiple atoms and provide fingerprint-like identification patterns specific to the pyrrolo[1,2-c]pyrimidine framework [13].
The fingerprint region (600-1500 cm⁻¹) contains numerous overlapping vibrational modes that provide unique molecular identification patterns. C-N stretching vibrations appear between 1000-1400 cm⁻¹, with pyrimidine C-N stretches typically occurring at higher frequencies than pyrrole modes due to increased bond polarity [1].
C-O stretching vibrations from ester functionalities contribute strong bands around 1200-1270 cm⁻¹. These modes often split into multiple components due to coupling with C-C stretching and C-H bending vibrations [1].
C-Cl stretching vibrations provide characteristic bands around 700-900 cm⁻¹, with exact frequencies depending on the hybridization state of the carbon atom and neighboring group effects . Aromatic C-Cl stretches typically appear at higher frequencies than aliphatic analogs due to increased s-character in sp² hybrid orbitals.
Table 4: Infrared Vibrational Mode Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2985.2 | weak | C-H stretching (aliphatic) |
| 1703.5 | strong | C=O stretching (ester) |
| 1537.9 | medium | C=N/C=C stretching (aromatic) |
| 1453.8 | strong | C=C stretching (aromatic ring) |
| 1351.8 | strong | C-N stretching |
| 1270.5 | strong | C-O stretching (ester) |
| 1083.6 | strong | C-N stretching (pyrimidine) |
| 894.0 | strong | C-Cl stretching |
| 775.4 | strong | Ring breathing (pyrimidine) |
| 733.5 | strong | Ring deformation |
The low-frequency region below 1000 cm⁻¹ contains out-of-plane bending vibrations and skeletal deformation modes. Aromatic C-H out-of-plane bending vibrations appear as strong bands between 700-900 cm⁻¹, with specific frequencies depending on substitution patterns and ring coupling effects [1].
Ring breathing modes involve symmetric expansion and contraction of the entire heterocyclic system. These collective vibrations typically appear as strong, sharp bands around 775 cm⁻¹ for pyrimidine-containing systems [1]. The frequency reflects the overall ring strain and electronic delocalization within the bicyclic framework.
Ring deformation modes involve non-planar distortions of the aromatic system and typically appear below 750 cm⁻¹. These vibrations provide information about ring flexibility and intermolecular packing forces in the solid state [13].
Solid-state infrared spectra often differ from solution measurements due to intermolecular interactions and crystal packing effects. Hydrogen bonding causes frequency shifts, typically lowering stretching frequencies while broadening absorption bands .
Temperature-dependent infrared measurements reveal information about conformational dynamics and phase transitions. Variable-temperature studies can distinguish between intramolecular and intermolecular hydrogen bonding through analysis of frequency shifts and intensity changes [13].